N-(2-methoxyphenyl)benzo[d]oxazol-2-amine
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Overview
Description
N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by a benzoxazole ring fused with an aniline moiety substituted with a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with 2-methoxyaniline. One common method is the condensation reaction between 2-aminophenol and 2-methoxyaniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Another approach involves the use of 2-aminophenol and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which undergoes cyclization to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Functionalized benzoxazole derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of fluorescent dyes and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A benzylmethoxy derivative with hallucinogenic properties.
2-Amino benzoxazole: A simpler benzoxazole derivative used in various synthetic applications.
Urapidil: A drug synthesized from 1-(2-methoxyphenyl)piperazine, used for treating hypertension.
Uniqueness
N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact selectively with biological targets and exhibit a range of biological activities not commonly found in other benzoxazole derivatives.
Properties
Molecular Formula |
C14H12N2O2 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O2/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16) |
InChI Key |
JJIZYUIEMXPWQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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